3,5-Diisothiocyanatobenzamide
Description
Structure
3D Structure
Properties
CAS No. |
133887-90-8 |
|---|---|
Molecular Formula |
C9H5N3OS2 |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
3,5-diisothiocyanatobenzamide |
InChI |
InChI=1S/C9H5N3OS2/c10-9(13)6-1-7(11-4-14)3-8(2-6)12-5-15/h1-3H,(H2,10,13) |
InChI Key |
JDDXFOKERRTJHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N=C=S)N=C=S)C(=O)N |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 3,5 Diisothiocyanatobenzamide
Reaction Kinetics and Thermodynamics of Isothiocyanate Transformations
The transformation of the isothiocyanate groups in 3,5-diisothiocyanatobenzamide primarily involves their reaction with nucleophiles. In biological and chemical contexts, the most pertinent reaction is with thiol groups (e.g., from cysteine residues) to form a dithiocarbamate (B8719985) linkage.
Reaction Kinetics: The rate of this transformation is governed by second-order kinetics, dependent on the concentrations of both the isothiocyanate and the nucleophile. The reaction proceeds via nucleophilic addition of a thiolate anion (RS⁻) to the central carbon atom of the isothiocyanate group. The rate of this reaction is highly sensitive to pH, as the concentration of the more nucleophilic thiolate anion increases with rising pH.
Research on structurally analogous compounds, such as 3,5-diisothiocyanato-N,N-dimethylbenzamide, provides quantitative kinetic data for this class of molecules. The reaction with a model thiol, N-acetyl-L-cysteine methyl ester (NACME), was studied to determine the second-order rate constant (k₂ₙᏧ). This constant quantifies the intrinsic reactivity of the isothiocyanate electrophile. For the N,N-dimethyl analogue of this compound, the rate constant for the formation of the initial mono-adduct was determined to be 1.0 M⁻¹s⁻¹ . This moderate reaction rate is characteristic of isothiocyanates designed for specific covalent interactions, balancing reactivity with stability.
| Compound | Nucleophile | Second-Order Rate Constant (k₂ₙᏧ) | Reaction Type |
|---|---|---|---|
| 3,5-Diisothiocyanato-N,N-dimethylbenzamide | N-acetyl-L-cysteine methyl ester (NACME) | 1.0 M⁻¹s⁻¹ | Formation of mono-dithiocarbamate adduct |
Thermodynamics and Reversibility: The formation of the dithiocarbamate bond from an isothiocyanate and a thiol is a thermodynamically favorable process. However, a key feature of this specific covalent bond is its reversibility [13, 14]. The reaction exists in a state of equilibrium:
Reactants (Isothiocyanate + Thiol) ⇌ Dithiocarbamate Adduct
The stability of the adduct and the position of the equilibrium are influenced by the surrounding chemical environment. The presence of competing thiols can shift the equilibrium back towards the reactants, leading to the release of the original compound. This thermodynamic property of reversible covalency is distinct from the permanent bonds formed by more aggressive electrophiles like acrylamides. The half-life (t₁/₂) for the reversal of the dithiocarbamate adduct formed from the N,N-dimethyl analogue and a model protein (GST-tagged KRASG12C) was measured to be 2.2 hours, confirming the transient nature of the covalent bond . This equilibrium allows for a dynamic interaction where the compound can be displaced, a crucial thermodynamic feature.
Regioselectivity and Mechanistic Pathways in Diisothiocyanate Transformations
Mechanistic Pathway: The fundamental reaction mechanism for the transformation of an isothiocyanate group is a two-step nucleophilic addition.
Nucleophilic Attack: The sulfur atom of a deprotonated thiol (thiolate anion) acts as a potent nucleophile. It attacks the electron-deficient central carbon atom of the isothiocyanate moiety (-N=C =S).
Intermediate Formation and Protonation: This attack breaks the carbon-sulfur pi bond, forming a tetrahedral dithiocarbamate anion intermediate. Subsequent rapid protonation (typically by solvent) yields the stable, neutral dithiocarbamate product.
Regioselectivity: The term regioselectivity addresses the preference for reaction at one functional group over another when multiple possibilities exist. In this compound, the two isothiocyanate groups are chemically equivalent due to the molecule's C₂ axis of symmetry. Therefore, the initial nucleophilic attack exhibits no regioselectivity; reaction is equally probable at the C3-isothiocyanate and the C5-isothiocyanate.
However, once the first reaction occurs to form a mono-adduct, the symmetry is broken. The newly formed dithiocarbamate group at one position electronically influences the reactivity of the remaining isothiocyanate group. As a sulfur-containing group, the dithiocarbamate can act as a weak electron-donating group, which would slightly decrease the electrophilicity of the second isothiocyanate. This deactivation means the rate of the second nucleophilic addition (to form a di-adduct) is expected to be slower than the first.
The principle of electronic influence on regioselectivity is clearly demonstrated by studying asymmetric analogues. By comparing the reactivity of compounds where the substituents at positions 3 and 5 are different, the directing effects can be quantified. For example, research on related benzamides shows that an electron-withdrawing group like trifluoromethyl (-CF₃) significantly enhances the reactivity of a neighboring isothiocyanate, whereas an electron-donating group has the opposite effect.
| Compound Structure (Core: X-C₆H₄-CON(CH₃)₂) | Substituent (X) at Position 5 | Functional Group at Position 3 | Relative Reactivity of Position 3 Group |
|---|---|---|---|
| 3-Isothiocyanato-5-(trifluoromethyl)benzamide Analogue | -CF₃ (Strongly Electron-Withdrawing) | -NCS | High |
| This compound Analogue | -NCS (Moderately Electron-Withdrawing) | -NCS | Moderate |
| 3-Isothiocyanato-5-methoxybenzamide Analogue | -OCH₃ (Electron-Donating) | -NCS | Low |
This data illustrates that the electronic character of the substituent at the 5-position directly modulates the electrophilicity, and thus the kinetic reactivity, of the isothiocyanate at the 3-position. In this compound, the two -NCS groups exert a moderate electron-withdrawing effect on each other, establishing the baseline reactivity for the molecule.
Applications of 3,5 Diisothiocyanatobenzamide in Advanced Chemical and Biochemical Research
Bioconjugation Strategies and Linker Chemistry
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule, to create a stable hybrid. acs.org The isothiocyanate groups of 3,5-Diisothiocyanatobenzamide serve as key reactive handles in these strategies. These groups readily react with primary amines, which are common functional groups in many biomolecules, to form stable thiourea (B124793) bonds. nih.govspirochem.com This reactivity makes this compound a valuable crosslinking agent. nih.gov
The covalent attachment of small molecules to biomolecules is a fundamental technique in chemical biology, enabling the development of probes, diagnostics, and therapeutics. acs.orgnih.gov The dual isothiocyanate groups on this compound allow it to act as a homobifunctional crosslinker, connecting two amine-containing molecules or creating intramolecular crosslinks within a single biomolecule.
The primary amino groups of lysine (B10760008) residues and the N-terminus of peptides and proteins are common targets for isothiocyanate-mediated conjugation. spirochem.comrsc.org The reaction between an isothiocyanate and an amine is efficient and forms a stable thiourea linkage.
Research has demonstrated the synthesis and utility of this compound as a cross-linking agent for molecules containing primary amines. In one study, this compound was reacted with 2-[(2-aminoethylamino)carbonylethylphenylethylamino]-5′-N-ethylcarboxamidoadenosine (APEC), a molecule with a primary amine, to form a thiourea derivative. nih.gov This reaction highlights the capability of this compound to covalently modify amine-bearing molecules, a principle that extends to the functionalization of amino acids and peptides. The reaction scheme involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group.
While the primary reaction site for isothiocyanates on peptides is the ε-amino group of lysine or the α-amino group of the N-terminus, other nucleophilic amino acid side chains could potentially react. nih.gov However, attempts to react an isothiocyanate with imidazole, the side chain of histidine, did not yield a stable product, suggesting a degree of selectivity in the conjugation reaction. nih.gov
Table 1: Reactivity of this compound with Functional Groups in Amino Acids
| Amino Acid Functional Group | Reactive? | Product | Stability | Reference |
|---|---|---|---|---|
| Primary Amine (e.g., Lysine, N-terminus) | Yes | Thiourea | Stable | nih.govspirochem.com |
The modification of material surfaces is crucial for creating biocompatible and functional interfaces for a wide range of biochemical applications, from microarrays to targeted drug delivery. Bifunctional linkers are often employed to attach biomolecules to these surfaces.
The functionalization of glass slides is a key step in the fabrication of microarrays. Typically, the glass surface is first treated with a silane (B1218182) to introduce reactive functional groups, such as amines. spirochem.comnih.gov A bifunctional crosslinker can then be used to attach biomolecules to this aminosilanized surface. Although isothiocyanates are known to react with primary amines, specific research describing the use of this compound for the functionalization of glass slides could not be identified in the available literature.
Polymer particles are used in a variety of biomedical applications, and their surface functionalization is often necessary to impart specific biological activity. nih.gov For instance, polymers with hydroxyl groups, like poly(vinyl alcohol), can be reacted with isothiocyanates to covalently attach molecules to the polymer surface. nih.gov This strategy has been used to functionalize polymer particles for cell targeting. While this demonstrates the general utility of isothiocyanates in polymer particle modification, studies specifically utilizing this compound for this application were not found.
Surface Functionalization of Materials for Biochemical Applications
Integration with Mesoporous Silica (B1680970) Nanoparticles for Nanovehicle Design
The functionalization of mesoporous silica nanoparticles (MSNs) with reactive groups is a cornerstone of modern nanovehicle design for applications such as targeted drug delivery. nih.govmdpi.comnih.gov MSNs offer a unique platform due to their high surface area, large pore volume, and tunable particle and pore sizes, which allow for high drug loading capacities. mdpi.comnih.gov The surface of these nanoparticles can be readily modified to control the release of therapeutic agents and to introduce targeting moieties. nih.gov
One common strategy involves the use of isothiocyanate (-NCS) functional groups. These groups are valuable because they are chemically stable, tolerate water, and react readily with primary amines to form stable thiourea linkages without generating by-products. This reactivity allows for the straightforward attachment of various molecules, including "gatekeepers" that can cap the nanoparticle pores and control drug release. While the use of isothiocyanate-functionalized MSNs is a well-established concept for creating sophisticated drug delivery systems, specific literature detailing the integration of this compound onto mesoporous silica nanoparticles for nanovehicle design is not available in the searched scientific reports. The principle, however, suggests that a bifunctional molecule like this compound could theoretically serve as a cross-linking agent to modify the surface properties of aminated MSNs or to attach other functional molecules.
Development of Molecular Probes and Reporter Constructs
This compound serves as a valuable trifunctional chemical tool for the synthesis of specialized molecular probes and reporter constructs. nih.govnih.gov Its structure, featuring two reactive isothiocyanate groups and a benzamide (B126) core, allows it to act as a scaffold for linking different molecular entities. This is particularly useful in creating irreversible ligands for receptor studies, where one isothiocyanate group reacts with a receptor-targeting molecule (a "pharmacophore"), leaving the second isothiocyanate and the benzamide group available for further modification or to influence the molecule's properties. nih.gov
An example of its application is in the development of irreversible inhibitors for the A1 adenosine (B11128) receptor. nih.gov In this context, this compound was used as a trifunctional cross-linking reagent. It was reacted with XAC (8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-dipropylxanthine), an A1-selective antagonist, to create a series of analogues designed for spectroscopic assays, histochemical staining, and biochemical characterization of the receptor protein. nih.gov The benzamide group in the 5-position of the phenyl isothiocyanate ring can be modified to alter the physicochemical properties, such as water solubility, of the resulting probe. nih.gov Similarly, it has been used to synthesize affinity labels for the A2a adenosine receptor, demonstrating its utility in creating tools for studying G protein-coupled receptors. nih.gov
Bifunctional Chelators for Radiolabelling of Biomolecules
Bifunctional chelators (BFCs) are essential components in the development of radiopharmaceuticals for both diagnostic imaging (like PET scans) and targeted radionuclide therapy. nih.govmdpi.com These molecules have two key parts: a chelating agent that strongly binds a metallic radioisotope (e.g., 68Ga, 227Th) and a reactive functional group that covalently attaches to a biomolecule, such as an antibody or peptide, which targets a specific disease site. nih.goveurjbreasthealth.com
The isothiocyanate group (-NCS) is a commonly used functional group for this purpose because it reacts efficiently with amine groups on proteins and peptides to form a stable thiourea bond. nih.gov This allows for the firm attachment of the radiometal-chelator complex to the targeting vector. While various isothiocyanate-containing BFCs have been developed and are critical for the field, scientific literature specifically documenting the use of this compound as the linking scaffold in a bifunctional chelator for radiolabelling was not identified in the search results. The general principle involves synthesizing a chelator that is modified to include a reactive isothiocyanate handle; for instance, the chelator p-SCN-Bn-DOTHOPO was synthesized for complexing Thorium-227. nih.gov
Molecular Interactions and Receptor/Enzyme Modulation Research
Investigations into Adenosine Receptor Binding and Inhibition
This compound has been employed as a key building block in the synthesis of affinity labels to investigate the structure and function of adenosine receptors, which are G protein-coupled receptors that mediate the physiological effects of adenosine. nih.govnih.gov These receptors are divided into four subtypes: A1, A2A, A2B, and A3. mdpi.comnih.gov The two isothiocyanate groups of this compound allow it to be used as a trifunctional reagent to create irreversible ligands. nih.govnih.gov These ligands covalently bind to the receptor, enabling researchers to study receptor binding sites and modulation. Derivatives of this compound have been instrumental in developing probes that show selectivity between different adenosine receptor subtypes, particularly A1 and A2a receptors. nih.govnih.gov
A1 Adenosine Receptor Interaction Studies
Research into the A1 adenosine receptor has utilized this compound to create potent and selective irreversible inhibitors. nih.gov The A1 receptor generally inhibits adenylate cyclase and is a target for various therapeutic applications. nih.govmdpi.com In one study, this compound (referred to as compound 14a in the study) was synthesized from 3,5-dinitrobenzamide (B1662146) via hydrogenation to create the diamine precursor, which was then treated with thiophosgene (B130339). nih.gov
This diisothiocyanate was then conjugated with XAC, a potent and selective A1 antagonist. The resulting compounds were found to be irreversible inhibitors of the A1 adenosine receptor. The design strategy focused on creating "trifunctional" agents where the third functional group (the benzamide in this case) could be used to modify properties like solubility or to attach reporter groups such as fluorescent dyes. nih.gov The inhibitory effects were measured by the compounds' ability to block the binding of the radioligand [³H]-N⁶-(2-phenylisopropyl)-adenosine to A1 receptors in rat brain membranes. nih.gov
Table 1: A1 Adenosine Receptor Inhibition by a XAC-Diisothiocyanate Conjugate
| Compound/Analogue | Receptor Target | Activity Profile | Key Finding | Reference |
| XAC-1,3,5-triisothiocyanatobenzene conjugate | A1 Adenosine Receptor | Irreversible Antagonist | 894-fold selective for A1 over A2 receptors. | nih.gov |
| XAC-phenylene diisothiocyanate conjugates | A1 Adenosine Receptor | Irreversible Inhibitor | Used to create analogues with modified physicochemical and spectroscopic properties. | nih.gov |
This table summarizes findings for related isothiocyanate conjugates used in A1 receptor studies as described in the reference.
A2a Adenosine Receptor Modulation
The A2a adenosine receptor, which typically stimulates adenylate cyclase, has been probed using affinity labels derived from this compound. nih.govmdpi.com This receptor is implicated in various physiological processes and is a target in conditions like Parkinson's disease. mdpi.com
In a key study, researchers synthesized 5-aminocarbonyl-3-isothiocyanatophenylaminothiocarbonyl-APEC (a derivative of this compound) to act as an irreversible inhibitor of the A2a receptor. nih.gov The synthesis involved reacting this compound with APEC (2-[(2-aminoethylamino)carbonylethylphenylethylamino]-5′-N-ethylcarboxamidoadenosine), an A2a-selective agonist. nih.gov This created a "trifunctional" reagent where one isothiocyanate reacted with APEC, leaving the other available to potentially cross-link with other molecules, while the carboxamido group enhanced its inhibitory properties. nih.gov
Preincubation of rabbit striatal membranes with this and related compounds led to the irreversible, dose-dependent inhibition of binding of the A2a-selective agonist [³H]CGS 21680. nih.gov The research indicated that these affinity labels did not inhibit binding to A1 receptors, demonstrating their selectivity. The covalent modification of the receptor was suggested to occur at a cysteine residue within the ligand-binding site. nih.gov
Table 2: Irreversible Inhibition of Rabbit Striatal A2a Receptors
| Inhibitor | Concentration | Target Radioligand | % Inhibition of Binding | Reference |
| Diethylpyrocarbonate (DEP) | 2.5 mM | [³H]CGS 21680 | 86% | nih.gov |
| Diethylpyrocarbonate (DEP) | 2.5 mM | [³H]xanthine amine congener | 30% | nih.gov |
| 4-isothiocyanatophenylaminothiocarbonyl-APEC | 100 nM | [³H]CGS 21680 | Diminished Bmax by 71% | nih.gov |
This table presents data on inhibitors of A2a receptors, including an affinity label derived from an A2a-selective agonist, as detailed in the cited research.
Studies on Proteasomal Deubiquitinase Inhibition
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, and its dysregulation is implicated in various diseases. Deubiquitinating enzymes (DUBs) are key components of this system, responsible for removing ubiquitin chains from proteins, thereby regulating their degradation. nih.gov The inhibition of DUBs has emerged as a potential therapeutic strategy. nih.govbiorxiv.org
Within the proteasome, two deubiquitinases, USP14 and UCHL5, are crucial for processing polyubiquitinated proteins. researchgate.net The inhibition of these enzymes can lead to an accumulation of polyubiquitinated proteins, triggering cellular stress and apoptosis. researchgate.netnih.gov While direct studies on this compound as a DUB inhibitor are not extensively detailed in the provided results, the broader class of compounds containing isothiocyanate groups has been investigated for DUB inhibition. For instance, the small molecule b-AP15, which contains a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, has been shown to inhibit the deubiquitinating activity of both USP14 and UCHL5. researchgate.netnih.gov This suggests that the isothiocyanate moieties within this compound could potentially interact with the active sites of DUBs, a hypothesis that warrants further investigation.
Table 1: Key Deubiquitinating Enzymes and Their Role
| Enzyme | Location | Function in Proteasomal Pathway |
| USP14 | Proteasome-associated | Cleaves ubiquitin chains from substrates prior to degradation. mdpi.com |
| UCHL5 | Proteasome-associated | Edits ubiquitin chains on substrates. researchgate.netmdpi.com |
| RPN11 | 19S regulatory particle | Metalloprotease that cleaves ubiquitin chains. mdpi.com |
Cyclooxygenase Enzyme Inhibition Research
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. wikipedia.orgjpp.krakow.pl There are two main isoforms, COX-1 and COX-2. wikipedia.org COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation. wikipedia.org
The inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). bjournal.org Research has explored various chemical scaffolds for their COX inhibitory potential. While specific studies detailing the direct inhibition of COX enzymes by this compound are not present in the search results, the general principle of inhibiting these enzymes involves blocking the active site where arachidonic acid binds. nih.gov The structural features of this compound, with its aromatic ring and reactive isothiocyanate groups, could potentially allow it to interact with the active site of COX enzymes. For example, some inhibitors bind to Arg-120 in the active site, while others, like diclofenac, interact with Tyr-385 and Ser-530. nih.gov
Tubulin Polymerization Inhibition Research
Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. ekb.eg The dynamic process of microtubule polymerization and depolymerization is a critical target for anticancer drugs. ekb.egbiorxiv.org Inhibitors of tubulin polymerization disrupt this dynamic, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. ekb.egmdpi.com
Isothiocyanates have been identified as a class of compounds that can inhibit tubulin polymerization. nih.gov For instance, the compound OAT-449 has been shown to prevent tubulin polymerization, similar to the action of vincristine. mdpi.com Research has indicated a correlation between the chemical structure of isothiocyanates and their ability to inhibit tubulin polymerization and induce cell cycle arrest. nih.gov Although direct experimental data for this compound is not provided, its isothiocyanate groups suggest it could possess activity in this area.
Table 2: Examples of Tubulin Polymerization Inhibitors
| Compound Class | Example | Mechanism of Action |
| Vinca Alkaloids | Vincristine | Promotes microtubule depolymerization. mdpi.com |
| Taxanes | Paclitaxel | Promotes microtubule stabilization. mdpi.com |
| Isothiocyanates | OAT-449 | Prevents tubulin polymerization. mdpi.com |
Contributions to Organic Synthesis and Heterocyclic Chemistry
Beyond its potential biological activities, this compound serves as a valuable molecule in the realm of organic synthesis.
In chemical synthesis, a "building block" is a molecule with reactive functional groups that can be used in the modular construction of more complex structures. wikipedia.org The trifunctional nature of this compound, with its two isothiocyanate groups and a benzamide core, makes it an ideal building block. nih.gov The isothiocyanate groups are highly reactive towards nucleophiles, such as amines and thiols, allowing for the facile construction of larger, more intricate molecules. This modular approach is central to fields like medicinal chemistry and materials science. ugent.beenamine.net
The isothiocyanate group is a key functional group in organic synthesis. organic-chemistry.org While the benzamide portion of this compound can participate in acylation reactions, the isothiocyanate moieties themselves are primarily known for their ability to undergo addition reactions with nucleophiles to form thioureas and other related structures. This reactivity is fundamental to its role as a cross-linking agent. nih.gov For example, diisothiocyanates can be used to link two different molecular entities, each bearing a nucleophilic group. While the term "acylating agent" is also mentioned, it is important to note that the primary reactivity of the isothiocyanate group is not direct acylation in the classical sense, but rather addition reactions. abcam.combme.hu The compound can also be viewed as a thiocyanate (B1210189) transfer reagent, where the isothiocyanate functionality is transferred to a substrate molecule. The synthesis of various heterocyclic compounds often utilizes the reactivity of isothiocyanates with other functional groups to form ring structures. organic-chemistry.orgrasayanjournal.co.ingsconlinepress.comnih.gov
Computational and Theoretical Studies on 3,5 Diisothiocyanatobenzamide and Isothiocyanate Reactivity
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of isothiocyanates. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is the primary site for nucleophilic attack, a key reaction in its biological mechanism of action. nih.gov Computational methods can model this reactivity with high accuracy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly useful for studying reaction mechanisms, including the identification of transition states and the calculation of reaction energy profiles. For isothiocyanates, DFT has been employed to explore their antioxidant properties and reactions with various nucleophiles. core.ac.ukresearchgate.net
Studies using DFT calculations have elucidated the mechanisms of reaction between elemental sulfur and polysulfides with nucleophiles like cyanide, which quantitatively generate thiocyanates. researchgate.net These calculations provide a comprehensive picture of the reaction pathways, which are often difficult to probe experimentally due to the instability of intermediates. researchgate.net DFT can determine thermodynamic parameters such as bond dissociation enthalpy (BDE), which helps in assessing the antioxidant potential of isothiocyanates via mechanisms like hydrogen atom transfer (HAT). core.ac.ukresearchgate.net For instance, research on isothiocyanates from broccoli sprouts calculated BDEs to predict their antioxidant efficacy, finding that the weakest C-H bonds are typically located near the isothiocyanate moiety. core.ac.uk Such computational approaches could be applied to 3,5-diisothiocyanatobenzamide to understand its potential reactivity and antioxidant capabilities by modeling the transition states and reaction coordinates for its interactions with biological nucleophiles.
Semiempirical calculations, which use parameters derived from experimental data, offer a computationally less expensive alternative to ab initio methods like DFT for larger molecular systems. These methods are suitable for calculating properties like adduct stability and reaction barriers for isothiocyanates. chemrxiv.org The isothiocyanate functional group readily reacts with thiol groups (e.g., cysteine residues in proteins) to form dithiocarbamate (B8719985) adducts. researchgate.net
While specific studies employing semiempirical calculations on this compound were not prevalent in the reviewed literature, the principles of this method are applicable. Semiempirical methods could be used to screen a large number of isothiocyanate derivatives to predict the stability of their adducts with target proteins and to estimate the energy barriers for these reactions. This information is crucial for understanding the kinetics and thermodynamics of target inhibition, contributing to the broader understanding of their mechanism of action. chemrxiv.org The stability of isothiocyanates and their adducts can also be influenced by the surrounding medium, with studies showing that isothiocyanates can be unstable in various aqueous buffers. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), typically a protein. youtube.com These methods are instrumental in drug discovery and have been widely applied to study how isothiocyanates interact with various protein targets. nih.govnih.govnih.gov
Molecular docking has been successfully used to predict the binding of various isothiocyanates to several cancer-relevant protein targets.
Deubiquitinases (DUBs): Isothiocyanates are known to interact with the catalytic cysteine residues of proteasomal cysteine deubiquitinases like USP14 and UCHL5. nih.govnih.gov Docking studies have suggested that compounds such as benzyl (B1604629) isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane (B1684495) (SFN) can interact with the catalytic triads of these enzymes, with a higher potency predicted for UCHL5 over USP14. nih.govnih.gov These computational predictions have been supported by biochemical validation assays. nih.govnih.gov Phenethyl isothiocyanate (PEITC), in particular, has been shown to inhibit multiple DUBs involved in DNA repair and chromatin remodeling, including USP1, USP3, and USP11. nih.gov
Cyclooxygenases (COX): The anti-inflammatory properties of isothiocyanates have been investigated through their interaction with cyclooxygenase enzymes, COX-1 and COX-2. nih.govnih.gov Molecular docking and MD simulations of novel isothiocyanate derivatives have revealed potential binding modes within the active sites of these enzymes. nih.gov For example, docking analyses showed that certain derivatives form hydrogen bonding interactions with key residues like Met522 in COX-2. nih.gov Subsequent MD simulations confirmed the stability of these interactions with crucial amino acids such as Tyr385, Phe518, and Ser530 in the COX-2 binding pocket. nih.gov
Tubulin: Tubulin is a key target for many anticancer agents, and isothiocyanates have been studied as tubulin polymerization inhibitors. nih.gov Molecular docking simulations indicate that isothiocyanates can bind to tubulin, often near Cys347. nih.gov The docking results suggest the existence of two potential binding cavities, with ligand size being a primary determinant for cavity preference. nih.gov The binding of isothiocyanates to the colchicine (B1669291) site at the interface of α- and β-tubulin is a common mode of action for microtubule destabilizing agents. researchgate.netmdpi.com
| Isothiocyanate | Protein Target | Key Interacting Residues | Predicted Effect |
|---|---|---|---|
| Benzyl isothiocyanate, Sulforaphane | UCHL5, USP14 (Deubiquitinases) | Catalytic Triad (Cys, His, Asp) | Inhibition of deubiquitinating activity nih.govnih.gov |
| Novel ITC Derivatives (I1, I1c) | COX-2 (Cyclooxygenase-2) | Met522, Tyr385, Phe518, Ser530 | Selective inhibition of COX-2 nih.govnih.gov |
| Various ITC Derivatives | α-Tubulin | Cys347, Lys352 | Inhibition of tubulin polymerization nih.gov |
Beyond simply predicting binding, computational simulations provide deep insights into the specific conformations a ligand adopts and its precise binding mode within a protein's active site. nih.gov Molecular dynamics simulations, in particular, allow researchers to observe the dynamic behavior of the ligand-protein complex over time, revealing the flexibility of both the ligand and the protein binding pocket. nih.govunibo.it
For tubulin, MD simulations have been used to study the stability of the docked complexes and analyze the structural changes that occur upon ligand binding. nih.gov Such simulations can calculate the root mean square deviation (RMSD) of the protein's backbone to check the stability of the complex throughout the simulation. nih.gov This conformational analysis is critical for understanding how isothiocyanates stabilize or destabilize microtubule dynamics. For example, simulations can elucidate how a ligand's functional groups form specific hydrogen bonds or hydrophobic interactions with key amino acid residues, anchoring it within the binding site. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational methods are invaluable for establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. mathewsopenaccess.com By analyzing a series of related compounds, researchers can identify the chemical features that are essential for potent and selective activity.
For isothiocyanates, computational SAR studies can help rationalize why certain derivatives are more potent inhibitors of a specific target than others. nih.gov For example, in the context of tubulin inhibition, docking studies on a series of ITCs revealed that an alanine (B10760859) derivative showed better docking scores and was a more active inhibitor, potentially due to the formation of a hydrogen bond between its carbonyl oxygen and the ε-amino group of Lys352. nih.gov Computer programs can be used to predict the biological activity spectra of novel compounds based on their structure, helping to guide the synthesis of more effective agents. mathewsopenaccess.com These in silico approaches, combining molecular docking, MD simulations, and quantum chemical calculations, allow for the rational design of new isothiocyanate-based therapeutic agents, such as this compound, with optimized activity against specific biological targets. nih.govmdpi.com
Theoretical Investigations of Nucleophilic Substitution Pathways
Theoretical and computational studies provide significant insights into the mechanisms of nucleophilic substitution reactions involving the isothiocyanate (-N=C=S) group. While specific research on this compound is not extensively documented in publicly available literature, the reactivity of its isothiocyanate moieties can be understood by examining theoretical investigations on analogous aromatic and acyl isothiocyanates. These studies utilize computational methods, such as Density Functional Theory (DFT), to explore reaction pathways, transition states, and the influence of various factors on reaction kinetics.
The central carbon atom of the isothiocyanate group is electrophilic and serves as the primary site for nucleophilic attack. Theoretical studies on molecules like phenyl carbonyl isothiocyanates reveal that the mechanism of nucleophilic substitution can be either a concerted process or a stepwise pathway involving a tetrahedral intermediate. rsc.orgresearchgate.net The preferred pathway is highly dependent on the nature of the nucleophile, the substituents on the aromatic ring, and the solvent environment. rsc.org
For a compound like this compound, the two isothiocyanate groups and the electron-withdrawing benzamide (B126) group are expected to significantly influence the electrophilicity of the isothiocyanate carbons. The reaction mechanism for the aminolysis of similar phenyl carbonyl isothiocyanates has been found to be a stepwise process where the rate-limiting step is the breakdown of the tetrahedral intermediate, leading to the expulsion of the -NCS group. rsc.org
Investigations into the pyridinolysis of isothiocyanate-containing compounds have shown that the reaction mechanism can shift from concerted to stepwise depending on the substituents in the nucleophiles. researchgate.net This is often illustrated through Hammett and Brønsted plots, which can show biphasic correlations. For instance, in the reaction of Y-aryl ethyl isothiocyanophosphates with substituted anilines, a stepwise mechanism was proposed, with the rate-limiting step changing from bond formation for strongly basic anilines to bond breaking for weakly basic ones. researchgate.net
Computational models also allow for the calculation of various parameters that describe the electronic aspects of the reaction. Hammett (ρ) and Brønsted (β) coefficients, derived from these studies, provide quantitative measures of the sensitivity of the reaction rate to electronic effects of substituents on the substrate and the nucleophile, respectively. rsc.org
Below are representative theoretical parameters for the nucleophilic substitution of Y-substituted phenyl carbonyl isothiocyanates with X-substituted pyridines, which can serve as a model for understanding the potential reactivity of this compound.
| Parameter | Gas Phase Value | Solvent Model Value | Interpretation |
|---|---|---|---|
| ρX (reflated to nucleophile substituents) | -1.93 to -6.54 | 10.5 to 18.9 | Indicates the sensitivity of the reaction rate to the electronic properties of the nucleophile. Large positive values in solution suggest significant bond formation in the transition state. |
| ρY (related to substrate substituents) | 0.41 to 3.48 | 1.83 to -10.70 | Indicates the sensitivity of the reaction rate to the electronic properties of the substrate. |
| βX (related to nucleophile basicity) | 0.11 to 1.52 | -2.57 to 3.96 | Measures the degree of bond formation in the transition state. Values between 0 and 1 are typical for concerted or stepwise mechanisms. |
| ρXY (cross-interaction constant) | 0.69 | 0.87 | Describes the interaction between the electronic effects of the substituents on the nucleophile and the substrate. |
These theoretical investigations underscore the complexity of nucleophilic substitution at the isothiocyanate group. The specific pathways for this compound would likely involve a stepwise mechanism, with the exact energetics and rate-determining steps being influenced by the interplay of the two isothiocyanate groups and the central benzamide structure, as well as the specific reaction conditions.
Analytical Methodologies Involving Chemical Derivatization of Isothiocyanates
Strategies for Enhancing Detectability and Specificity
Derivatization with Amines (e.g., N-acetyl-L-cysteine) for Chromatographic Analysis
The reaction of isothiocyanates with primary and secondary amines to form thiourea (B124793) derivatives is a cornerstone of their analytical chemistry. researchgate.net This reaction is not only efficient but also versatile, allowing for the introduction of various tags that facilitate detection. For instance, derivatization with ammonia can be used to form thiourea derivatives that possess a UV-absorbing chromophore, making them suitable for liquid chromatography analysis. nih.gov
A particularly effective and widely used derivatizing agent is N-acetyl-L-cysteine (NAC). mdpi.comnih.gov The reaction of an isothiocyanate with NAC results in the formation of a dithiocarbamate (B8719985), a stable derivative that can be readily analyzed by high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS). nih.govresearchgate.net This method has been successfully applied to the determination of various isothiocyanates in plant samples, offering good linearity, high recovery rates, and low limits of detection. nih.gov The derivatization with NAC enhances the ionization ability of isothiocyanates, which is particularly beneficial for mass spectrometric detection. researchgate.net
| Derivatizing Agent | Analyte | Derivative Formed | Analytical Technique | Key Advantages |
| N-acetyl-L-cysteine (NAC) | Isothiocyanates | Dithiocarbamate | HPLC-DAD-MS | Enhances stability and ionization, suitable for complex matrices. nih.govresearchgate.net |
| Ammonia | Isothiocyanates | Thiourea | Liquid Chromatography | Introduces a UV-absorbing chromophore. nih.gov |
| Phenyl isothiocyanate (PITC) | Primary and secondary amines | Phenylthiourea | RP-HPLC-UV | Well-established method for amino acid and biogenic amine analysis. rsc.orgnih.gov |
Applications in Biomolecule Analysis
The reactivity of isothiocyanates towards nucleophilic groups, such as the amino groups in biomolecules, has been harnessed for various analytical applications.
Quantitative Determination of Biogenic Amines
Biogenic amines are low molecular weight nitrogenous compounds that can be present in various food products, and their levels are often indicative of food quality and safety. graphyonline.comnih.gov Isothiocyanates, such as phenyl isothiocyanate (PITC), are widely used as derivatizing agents for the quantitative analysis of biogenic amines. rsc.org The derivatization with PITC converts the biogenic amines into their corresponding phenylthiourea derivatives, which can be readily separated by reversed-phase high-performance liquid chromatography (RP-HPLC) and detected by UV absorbance. rsc.orgnih.gov This method has been successfully applied to the analysis of biogenic amines in various matrices, including Chinese rice wine. rsc.org The use of derivatization enhances the chromatographic separation of these amines and improves the sensitivity of their detection. nih.gov
| Biogenic Amine | Derivatizing Agent | Analytical Method | Application |
| Histamine, Tyramine, Tryptamine, etc. | 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate | LC-MS/MS | Determination in biological samples. researchgate.net |
| Various biogenic amines and amino acids | Phenyl isothiocyanate (PITC) | RP-HPLC-UV | Analysis in food and biological fluids. rsc.orgnih.gov |
Detection of Glucosinolates and Isothiocyanate Metabolites
Glucosinolates are naturally occurring precursors to isothiocyanates found in cruciferous vegetables. mdpi.com The analysis of both glucosinolates and their isothiocyanate hydrolysis products is crucial for understanding the health-promoting properties of these vegetables. Analytical methods have been developed for the simultaneous analysis of glucosinolates and isothiocyanates. acs.org These methods often involve the derivatization of isothiocyanates with reagents like N-acetyl-L-cysteine (NAC) to stabilize them for analysis alongside the intact glucosinolates. acs.org
Furthermore, the detection of isothiocyanate metabolites is important for pharmacokinetic studies. For example, phenethyl isothiocyanate (PEITC) can be derivatized with ammonia to form phenethylthiourea, which can then be quantified in human plasma and urine by liquid chromatography-tandem mass spectrometry. researchgate.net This approach allows for the tracking of the absorption, distribution, metabolism, and excretion of dietary isothiocyanates.
| Analyte Class | Key Analytical Challenge | Derivatization Strategy | Purpose of Derivatization |
| Glucosinolates & Isothiocyanates | Simultaneous analysis of precursor and product | Derivatization of isothiocyanates with NAC | Stabilization of reactive isothiocyanates for concurrent analysis with glucosinolates. acs.org |
| Isothiocyanate Metabolites | Quantification in biological fluids | Derivatization of the isothiocyanate with ammonia | Conversion to a stable, easily detectable thiourea derivative. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
